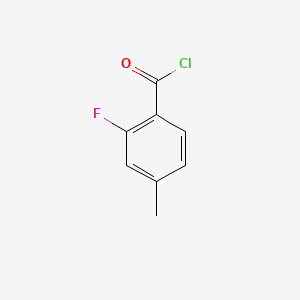

2-Fluoro-4-methylbenzoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

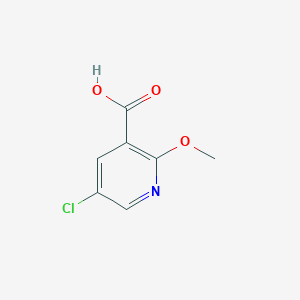

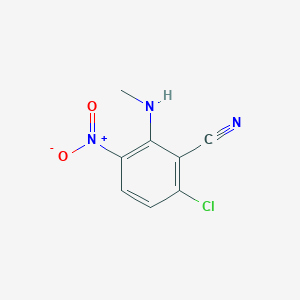

Molecular Structure Analysis

The molecular formula of 2-Fluoro-4-methylbenzoyl chloride is C8H6ClFO. Its molecular weight is 172.58 g/mol. The InChI code is 1S/C8H6ClFO/c1-5-2-3-6 (8 (9)11)7 (10)4-5/h2-4H,1H3 .Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . It has a boiling point of 43-47°C .Aplicaciones Científicas De Investigación

Synthesis of Organic Compounds

One significant application of 2-Fluoro-4-methylbenzoyl chloride is in the synthesis of complex organic compounds. For instance, it serves as a precursor in the multi-step synthesis of specialized organic molecules, demonstrating its versatility in organic chemistry. The compound's reactivity, particularly in facilitating the formation of carbonyl chlorides through acyl chlorination, underscores its utility in synthesizing various chemical entities with potential pharmaceutical applications (Su Wei-ke, 2008) Synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride.

Material Science and Liquid Crystals

In material science, this compound has been explored for its role in modifying the optical properties of materials. A study focusing on the orientation effect of fluorine atoms on liquid crystal compounds revealed that the presence of fluorine significantly influences the optical characteristics and phase transition temperatures of these materials. This finding highlights the compound's potential in designing advanced liquid crystal displays with specific optical properties (A. A. Zaki, H. Ahmed, M. Hagar, 2018) Impact of fluorine orientation on the optical properties of difluorophenylazophenyl benzoates liquid crystal.

Catalytic and Chemical Transformations

Another application is found in catalytic and chemical transformations, where this compound is utilized in the synthesis of fluorine-18 labeled compounds for positron emission tomography (PET) imaging. This usage underlines the compound's importance in the development of diagnostic agents and the broader field of radiochemistry (S. Roscales, T. Kniess, 2019) Access to 18 F-labelled isoxazoles by ruthenium-promoted 1,3-dipolar cycloaddition of 4-[18 F]fluoro-N-hydroxybenzimidoyl chloride with alkynes.

Safety and Hazards

2-Fluoro-4-methylbenzoyl chloride is classified as a dangerous substance. It’s a combustible liquid and causes severe skin burns and eye damage . Safety measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

Propiedades

IUPAC Name |

2-fluoro-4-methylbenzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c1-5-2-3-6(8(9)11)7(10)4-5/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSVOPWCUHQFAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80409153 |

Source

|

| Record name | 2-Fluoro-4-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59189-98-9 |

Source

|

| Record name | 2-Fluoro-4-methylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59189-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

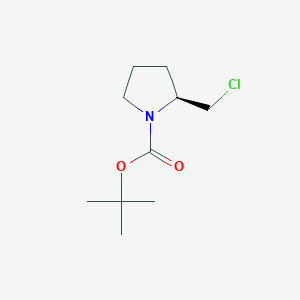

![2-[2-[4-(1,2-Diphenylbut-1-enyl)phenoxy]ethyl-methylamino]ethanol](/img/structure/B1353049.png)